molecular formula C12H21N3O2 B14020384 tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate

Cat. No.: B14020384
M. Wt: 239.31 g/mol
InChI Key: YMBLDRDFPVQZKA-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate typically involves the reaction of tert-butyl 3-aminocyclohexane-1-carboxylate with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azepane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.

    tert-Butyl 3-aminocyclohexane-1-carboxylate: A precursor in the synthesis of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate.

Uniqueness

This compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of functional groups (amino, cyano, and tert-butyl) makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-amino-3-cyanoazepane-1-carboxylate

InChI

InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-7,9,14H2,1-3H3

InChI Key

YMBLDRDFPVQZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)(C#N)N

Origin of Product

United States

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